molecular formula C10H9NO4S B13005955 Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B13005955
M. Wt: 239.25 g/mol
InChI Key: KPMBOTBSIDZYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound that contains a furan ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-2-oxo-3H-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H9NO4S/c1-2-14-9(12)8-7(11-10(13)16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,11,13)

InChI Key

KPMBOTBSIDZYPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.